molecular formula C7H12N2OS B13071873 3-((Thiazol-5-ylmethyl)amino)propan-1-ol

3-((Thiazol-5-ylmethyl)amino)propan-1-ol

Cat. No.: B13071873
M. Wt: 172.25 g/mol
InChI Key: VFQPFGUNLHCZJR-UHFFFAOYSA-N
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Description

3-((Thiazol-5-ylmethyl)amino)propan-1-ol is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This compound is characterized by the presence of a thiazole ring attached to a propanol chain via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines and alcohols. One common method involves the reaction of thiazole-5-carboxaldehyde with 3-aminopropan-1-ol under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Thiazol-5-ylmethyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Thiazol-5-ylmethyl)amino)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Thiazol-5-ylmethyl)amino)propan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

Its combination of a thiazole ring with an amino-propanol chain allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-(1,3-thiazol-5-ylmethylamino)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c10-3-1-2-8-4-7-5-9-6-11-7/h5-6,8,10H,1-4H2

InChI Key

VFQPFGUNLHCZJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CNCCCO

Origin of Product

United States

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